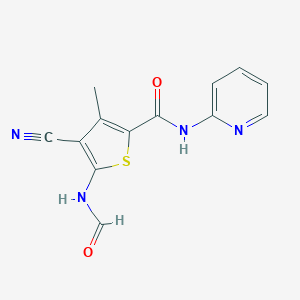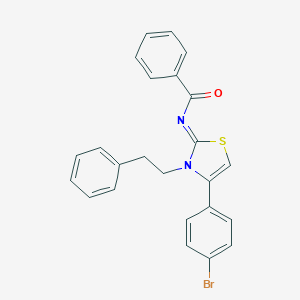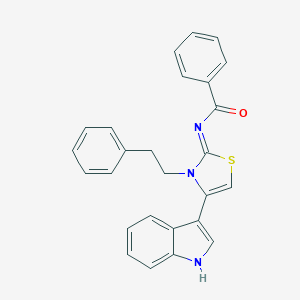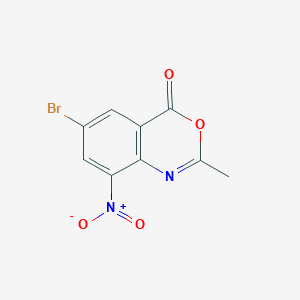![molecular formula C20H18N2O2S3 B427411 N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE](/img/structure/B427411.png)
N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE: is a complex organic compound that features a thiazole ring, diphenyl groups, and a carbonodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of diphenyl groups. The final step involves the addition of the carbonodithioate moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the thiazole or diphenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and diphenyl groups allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
- S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-methyl carbonodithioate
- S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-propyl carbonodithioate
Uniqueness: What sets N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H18N2O2S3 |
|---|---|
Poids moléculaire |
414.6g/mol |
Nom IUPAC |
O-ethyl [2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C20H18N2O2S3/c1-2-24-20(25)26-13-16(23)21-19-22-17(14-9-5-3-6-10-14)18(27-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22,23) |
Clé InChI |
XCDMUMALWRNYRC-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-(dimethoxyphosphoryl)-1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B427328.png)

![1-[8b-hydroxy-2-(2-propan-2-ylidenehydrazinyl)-3aH-[1,3]thiazolo[5,4-b]indol-4-yl]ethanone](/img/structure/B427335.png)

![isopropyl 5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B427338.png)
![2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 3-nitrobenzoate](/img/structure/B427339.png)

![N-(4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427345.png)
![2',3'-dihydro-trispiro[cyclopentane-1,2'-(4'H)-chromene-3',2''-(5''H)-[1,3,4]oxadithiino[5,6-c]chromene-5'',1'''-cyclopentane]-4'-one](/img/structure/B427346.png)
![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)
![{4-[(4-chlorophenyl)sulfonyl]phenyl}(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B427348.png)



